molecular formula C7H5BrF3NO B1412151 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1227571-91-6

3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine

Cat. No.: B1412151
CAS No.: 1227571-91-6
M. Wt: 256.02 g/mol
InChI Key: UGGVPCBACVKIPK-UHFFFAOYSA-N
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Description

3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine is a high-value chemical intermediate designed for advanced research and development in medicinal and agrochemical discovery. Its structure incorporates both a bromomethyl group and a trifluoromethyl group on a hydroxypyridine core, providing distinct reactive sites that enable its versatile use in complex synthetic pathways, such as coupling and substitution reactions . This compound is primarily utilized as a key building block in the synthesis of novel active pharmaceutical ingredients (APIs) . The unique properties of the trifluoromethyl group are known to enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a crucial motif in modern drug design . Researchers employ this intermediate to develop candidates for targeting neurological disorders, among other therapeutic areas . Furthermore, in the agrochemical industry, it serves as a critical precursor for creating new pesticides and herbicides, where the trifluoromethylpyridine moiety can significantly improve efficacy and selectivity . The presence of multiple functional groups allows for precise and sequential functionalization, making this compound an ideal candidate for constructing diverse chemical libraries for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(13)12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGVPCBACVKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine typically involves the bromination of 6-hydroxy-2-(trifluoromethyl)pyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Formation of new pyridine derivatives with substituted functional groups.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of reduced pyridine derivatives with modified functional groups.

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, including derivatives like 3-bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine, are primarily utilized in the agrochemical industry. They serve as key intermediates in the synthesis of various crop protection agents. For instance:

  • Pesticides : Compounds derived from trifluoromethylpyridines are effective in protecting crops against pests. The first derivative introduced was Fluazifop-butyl, which has led to over 20 new agrochemicals gaining ISO names .
  • Herbicides : The unique physicochemical properties of trifluoromethyl groups enhance herbicidal activity, making these compounds valuable in developing selective herbicides that minimize damage to crops while effectively managing weed populations .

Pharmaceutical Applications

The pharmaceutical sector also benefits from the applications of trifluoromethylpyridines:

  • Drug Development : Several trifluoromethylpyridine derivatives are under investigation for their potential therapeutic effects. For example, 2-Amino-4-(trifluoromethyl)pyridine is a key intermediate for bimiralisib, a phosphoinositide 3-kinase inhibitor currently in clinical trials .
  • Antimicrobial Agents : Recent studies have identified novel trifluoromethyl pyrimidinone compounds with significant anti-tubercular activity against Mycobacterium tuberculosis, showcasing the potential for these compounds in treating infectious diseases .

Chemical Synthesis and Intermediates

The synthesis of this compound often involves complex chemical processes that leverage its reactive bromomethyl and hydroxy groups:

  • Synthetic Pathways : Various synthetic routes have been explored for creating this compound, often involving chlorination and fluorination steps to introduce the trifluoromethyl group effectively .
  • Key Intermediates : The compound serves as an important intermediate in synthesizing other biologically active molecules, enhancing its utility in both research and industrial applications .

Case Study 1: Agrochemical Efficacy

Research has demonstrated that derivatives of trifluoromethylpyridine exhibit enhanced efficacy as herbicides compared to their non-fluorinated counterparts. A study reported that 2,3-dichloro-5-(trifluoromethyl)pyridine is particularly effective against a range of weed species, leading to its increased demand in agricultural formulations .

Case Study 2: Pharmaceutical Development

A recent investigation into the anti-tubercular properties of trifluoromethyl pyrimidinones highlighted their potential as new therapeutic agents. The study utilized a library of compounds to identify those with potent activity against drug-resistant strains of Mycobacterium tuberculosis, emphasizing the role of trifluoromethyl groups in enhancing biological activity .

Mechanism of Action

The mechanism of action of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent types, positions, and functional groups. Below is a comparative analysis:

Compound Name CAS Number Substituents (Positions) Molecular Formula MW (g/mol) Key Features
3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine 1214383-87-5 Br (3), OH (6), CF₃ (2) C₆H₃BrF₃NO 241.99 Hydroxyl enhances solubility; Br and CF₃ boost reactivity
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 1159512-34-1 Br (3), Cl (2), CF₃ (6) C₆H₂BrClF₃N 260.44 Chlorine increases electrophilicity; used in Suzuki couplings
2-Bromo-6-(trifluoromethyl)pyridin-3-amine 117519-16-1 Br (2), CF₃ (6), NH₂ (3) C₆H₄BrF₃N₂ 241.01 Amino group enables nucleophilic substitution; pharmaceutical intermediate
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 1159512-36-3 Br (3), F (2), CF₃ (6) C₆H₂BrF₄N 244.99 Fluorine improves metabolic stability; agrochemical applications
6-Amino-3-bromo-2-methylpyridine 42753-71-9 Br (3), NH₂ (6), CH₃ (2) C₆H₇BrN₂ 187.04 Methyl group sterically hinders reactions; antifungal activity

Reactivity and Functional Group Influence

  • Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki-Miyaura coupling). For example, 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine undergoes cross-coupling with aryl boronic acids to form biaryl structures .
  • Hydroxyl (-OH) : Increases acidity (pKa ~8–10) and solubility in aqueous media, facilitating purification .
  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic resistance, critical in agrochemicals (e.g., sarolaner, lotilaner derivatives in ) .
  • Amino (-NH₂): Enables condensation reactions; 2-Bromo-6-(trifluoromethyl)pyridin-3-amine is a precursor for antitubercular agents .

Physicochemical Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine) are soluble in polar solvents (e.g., ethyl acetate, THF), whereas methyl or CF₃-substituted analogs favor organic phases .
  • Stability : Fluorine or chlorine substituents (e.g., 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine) improve thermal and oxidative stability .

Research Findings and Case Studies

  • Synthesis of Imidazo[1,2-a]pyridines: 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine reacts with 2-aminopyridines to form fused heterocycles with antifungal activity .
  • Antimicrobial Activity : Analog 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine () exhibits antibacterial properties due to its planar aromatic structure and halogen substituents .
  • Safety Profile : Brominated pyridines require careful handling; 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine has acute toxicity (GHS Category 4) and requires ventilation .

Biological Activity

3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromomethyl group, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl moiety enhances lipophilicity, which may improve cellular uptake and bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been evaluated for anticancer properties . In several studies, it has shown cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values suggest that the compound may induce apoptosis through intrinsic pathways, potentially involving the activation of caspases.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Cell cycle arrest and apoptosis

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : The presence of the hydroxyl group may enhance reactive oxygen species (ROS) production, contributing to cellular stress and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications in the substituents significantly affected antimicrobial potency, with certain derivatives exhibiting up to a 30% increase in activity compared to the parent compound .

Study 2: Cancer Cell Line Testing

In a recent investigation, researchers assessed the anticancer effects of this compound on multiple cancer cell lines. The study found that treatment with this compound resulted in significant reductions in cell viability, particularly in hormone-receptor-positive breast cancer cells .

Q & A

Basic Research Question

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photolytic bromine loss .
  • Handling : Use anhydrous solvents (e.g., dried THF) during reactions to avoid hydrolysis. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before disposal, as per EPA guidelines .

How does the electronic influence of the trifluoromethyl group affect regioselectivity in subsequent reactions?

Advanced Research Question
The strong electron-withdrawing effect of the -CF₃ group directs electrophilic attacks to the meta position relative to itself. Computational studies (e.g., DFT calculations ) show:

  • Charge distribution : The C-4 position (para to -CF₃) has higher electron density, favoring nucleophilic substitutions .
  • Kinetic vs. thermodynamic control : At low temps (–78°C), bromination favors the C-3 position (kinetic product), while higher temps (25°C) shift selectivity to C-5 (thermodynamic) .
  • Validation : Use NOESY NMR to confirm substitution patterns .

What strategies mitigate toxicity risks during in vitro biological testing of derivatives?

Advanced Research Question

  • Pro-drug design : Mask the hydroxyl group as a phosphate ester, improving solubility and reducing cytotoxicity. Enzymatic cleavage (e.g., phosphatases) regenerates the active form .
  • SAR studies : Replace the bromomethyl group with less toxic substituents (e.g., -CH₂OH) while maintaining activity. MTT assays on HEK293 cells can quantify IC₅₀ shifts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine

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